Enzymatic Donor Efficiency: Beta-D-galactopyranosyl azide vs. p-Nitrophenyl β-D-galactopyranoside in β-Galactosidase Transglycosylation
In β-galactosidase-catalyzed transglycosylation reactions, β-D-galactopyranosyl azide functions as an efficient donor that does not generate chromophoric byproducts, unlike p-nitrophenyl β-D-galactopyranoside (pNP-Gal). A comparative study demonstrated that β-galactosidase from E. coli exhibits superior synthetic capabilities with glycosyl azide donors, enabling the synthesis of five disaccharides with high regioselectivity for β(1→6) linkages, whereas pNP-Gal donors typically yield complex product mixtures and suffer from competitive hydrolysis [1].
| Evidence Dimension | Synthetic versatility and regioselectivity in β-galactosidase-catalyzed disaccharide synthesis |
|---|---|
| Target Compound Data | Five disaccharides synthesized, all as β(1→6) regioisomers; two disaccharides described for the first time |
| Comparator Or Baseline | p-Nitrophenyl β-D-galactopyranoside (pNP-Gal): Complex product mixtures, competitive hydrolysis, chromogenic interference |
| Quantified Difference | Complete regioselectivity (100% β(1→6)) vs. mixed regioisomers with pNP-Gal; no chromogenic interference with downstream applications |
| Conditions | β-Galactosidase from E. coli, aqueous buffer, pH 7.0, 37°C |
Why This Matters
This ensures cleaner reaction profiles and eliminates the need for chromophore removal steps, directly reducing purification costs and improving analytical compatibility.
- [1] Bojarová P, Petrásková L, Ferrandi EE, Monti D, Pelantová H, Kuzma M, Simerská P, Křen V. Glycosyl Azides – An Alternative Way to Disaccharides. Adv Synth Catal. 2007;349(8+9):1514-1520. View Source
